4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine
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Overview
Description
4-chloro-6-methyl-2-{7-oxabicyclo[221]heptan-2-yl}pyrimidine is a complex organic compound featuring a pyrimidine ring substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and a 7-oxabicyclo[221]heptane moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine typically involves the following steps:
Formation of the 7-oxabicyclo[2.2.1]heptane moiety: This can be achieved through a Diels-Alder reaction between furan and an appropriate dienophile, such as maleic anhydride, followed by hydrogenation and functional group modifications.
Synthesis of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors like chloroacetaldehyde and guanidine.
Coupling of the pyrimidine ring with the 7-oxabicyclo[2.2.1]heptane moiety: This step involves the nucleophilic substitution reaction where the 2-position of the pyrimidine ring is functionalized to attach the 7-oxabicyclo[2.2.1]heptane moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, reaction efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, particularly involving the 7-oxabicyclo[2.2.1]heptane moiety.
Cycloaddition reactions: The bicyclic structure can engage in cycloaddition reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Typical conditions involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products
The major products depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield azido, cyano, or amino derivatives, while oxidation and reduction can modify the bicyclic moiety.
Scientific Research Applications
4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of polymers and materials with unique properties due to its rigid bicyclic structure.
Mechanism of Action
The mechanism of action of 4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure can influence the compound’s binding affinity and specificity, while the pyrimidine ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyridine: Similar structure but with a pyridine ring instead of pyrimidine.
4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}benzene: Similar structure but with a benzene ring.
4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}thiazole: Similar structure but with a thiazole ring.
Uniqueness
4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine is unique due to the combination of its bicyclic structure and pyrimidine ring, which can confer distinct chemical and biological properties. The presence of the chlorine atom and methyl group further enhances its reactivity and potential for functionalization.
Properties
CAS No. |
1344016-79-0 |
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Molecular Formula |
C11H13ClN2O |
Molecular Weight |
224.68 g/mol |
IUPAC Name |
4-chloro-6-methyl-2-(7-oxabicyclo[2.2.1]heptan-2-yl)pyrimidine |
InChI |
InChI=1S/C11H13ClN2O/c1-6-4-10(12)14-11(13-6)8-5-7-2-3-9(8)15-7/h4,7-9H,2-3,5H2,1H3 |
InChI Key |
XGLCZVZAOZQCHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC3CCC2O3)Cl |
Purity |
95 |
Origin of Product |
United States |
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